1-Cyanovinyl acetate
Overview
Description
1-Cyanovinyl acetate, also known as α-acetoxyacrylonitrile, is an organic compound with the molecular formula C5H5NO2 and a molecular weight of 111.10 g/mol . It is a colorless to light yellow liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of a cyano group (–CN) and an acetate group (–OCOCH3) attached to a vinyl group (–CH=CH2) .
Mechanism of Action
C5H5NO2C_5H_5NO_2C5H5NO2
. This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.Biochemical Pathways
It’s known that cyanovinyl derivatives can participate in various chemical reactions. For instance, cyanovinyl phosphate, derived from 1-cyanovinyl acetate, shows interesting hydrolysis behavior, converting uridine to uridine monophosphate and phosphate to pyrophosphate. This suggests that this compound may play a role in biochemical pathways involving these conversions.
Biochemical Analysis
Biochemical Properties
1-Cyanovinyl acetate plays a significant role in biochemical reactions, particularly in the formation of complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions that involve the addition of functional groups to organic substrates. For instance, it can act as a dienophile in Diels-Alder reactions, forming adducts with dienes . This interaction is crucial in synthetic organic chemistry, where it helps in the construction of complex molecular architectures.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, it can impact cell signaling pathways by interacting with specific receptors or enzymes, leading to changes in cellular responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their functions. For example, it can act as an inhibitor in certain enzymatic reactions, preventing the substrate from binding to the active site . This inhibition can lead to changes in the overall metabolic activity of the cell. Furthermore, this compound can influence gene expression by interacting
Preparation Methods
1-Cyanovinyl acetate can be synthesized through several methods. One common synthetic route involves the reaction of acetic anhydride with acrylonitrile in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve continuous flow reactors to optimize the reaction efficiency and scalability .
Chemical Reactions Analysis
1-Cyanovinyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amines.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Cycloaddition: This compound can participate in Diels-Alder reactions as a dienophile, forming cyclohexene derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyanovinyl acetate has several scientific research applications:
Comparison with Similar Compounds
1-Cyanovinyl acetate can be compared with other similar compounds, such as:
Vinyl acetate: Lacks the cyano group, making it less reactive in certain chemical reactions.
Acrylonitrile: Contains a cyano group but lacks the acetate group, leading to different reactivity and applications.
Methyl acrylate: Contains an ester group but lacks the cyano group, resulting in different chemical properties and uses.
The uniqueness of this compound lies in its combination of both the cyano and acetate groups, which provides a versatile reactivity profile for various synthetic applications .
Properties
IUPAC Name |
1-cyanoethenyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c1-4(3-6)8-5(2)7/h1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSHREXVLSTLFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(=C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40184676 | |
Record name | Acetic acid, 1-cyanovinyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40184676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3061-65-2 | |
Record name | 2-(Acetyloxy)-2-propenenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3061-65-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, 1-cyanovinyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003061652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, 1-cyanovinyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40184676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-cyanovinyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.367 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 1-cyanovinyl acetate in organic synthesis?
A1: this compound serves as a valuable dienophile in Diels-Alder reactions. [, , , , , , , ] This reaction allows for the construction of complex cyclic structures from simpler starting materials, making it a powerful tool in synthetic organic chemistry.
Q2: Can you give an example of how this compound's regioselectivity in Diels-Alder reactions has been studied?
A2: Researchers investigated the Diels-Alder reaction of 10-allyl-1,8-dichloroanthracene with this compound. [] They found that the reaction exclusively yielded the ortho isomer, highlighting the influence of steric effects on the reaction's regioselectivity.
Q3: Are there any examples of using this compound to access natural product scaffolds?
A3: Yes, this compound has been utilized in several synthetic routes towards natural product scaffolds. For example, it was used in the synthesis of the gastroprotective substance AI-77-B and its analogs. [] Additionally, it served as a starting point in synthetic studies towards furanoheliangolides, where a Diels-Alder reaction with this compound was a key step. []
Q4: Has this compound played a role in the synthesis of any carbohydrate derivatives?
A4: Yes, this compound has proven useful in carbohydrate synthesis. Researchers successfully synthesized undeculofuranoside derivatives of herbicidins and related analogs, leveraging the Diels-Alder adduct of furan and this compound as a crucial building block. [] This adduct was further employed in the stereoselective synthesis of 8-oxabicyclo[3.2.1]octane-2,3,4,6,7-pentols, which acted as precursors for protected 2,6-anhydrohepturonic acid derivatives. These derivatives proved valuable for constructing (1→3)-C,C-linked trisaccharides. []
Q5: Beyond Diels-Alder reactions, are there other reactions where this compound displays unique reactivity?
A5: Interestingly, during efforts to leverage a Pt(II)-catalyzed carbocycloisomerization, researchers discovered that bis(this compound) could be used to generate 3-oxidopyrylium ions. [] This unexpected reactivity highlights the potential for this compound derivatives to participate in novel synthetic transformations.
Q6: Has the conformational behavior of this compound been investigated?
A6: Yes, researchers used multiple-mode two-dimensional infrared (2D-IR) spectroscopy to map the molecular conformations of this compound in solution. [] By analyzing the transition dipole moments of different vibrational modes, they determined the three-dimensional structure and population distribution of the molecule's conformers.
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